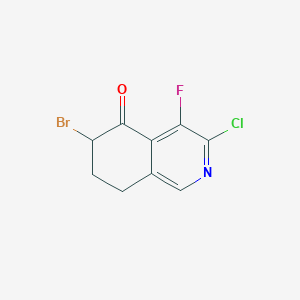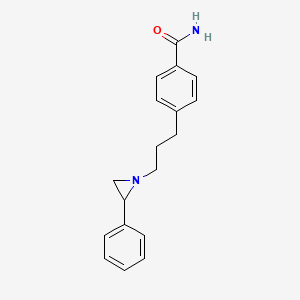
4-(3-(2-Phenylaziridin-1-yl)propyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(2-Phenylaziridin-1-yl)propyl)benzamide is a chemical compound with the molecular formula C18H20N2O It is a benzamide derivative that features an aziridine ring, which is a three-membered nitrogen-containing ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-Phenylaziridin-1-yl)propyl)benzamide typically involves the reaction of 4-(3-bromopropyl)benzamide with phenylaziridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves the use of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(3-(2-Phenylaziridin-1-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form an oxaziridine derivative.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of oxaziridine derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzamide derivatives.
科学研究应用
4-(3-(2-Phenylaziridin-1-yl)propyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(3-(2-Phenylaziridin-1-yl)propyl)benzamide involves its interaction with specific molecular targets. The aziridine ring is known to be highly reactive, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
- 4-(3-(2-Phenylaziridin-1-yl)propyl)benzoic acid
- 4-(3-(2-Phenylaziridin-1-yl)propyl)aniline
- 4-(3-(2-Phenylaziridin-1-yl)propyl)phenol
Uniqueness
4-(3-(2-Phenylaziridin-1-yl)propyl)benzamide is unique due to its combination of a benzamide moiety and an aziridine ring This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds
属性
CAS 编号 |
88960-94-5 |
|---|---|
分子式 |
C18H20N2O |
分子量 |
280.4 g/mol |
IUPAC 名称 |
4-[3-(2-phenylaziridin-1-yl)propyl]benzamide |
InChI |
InChI=1S/C18H20N2O/c19-18(21)16-10-8-14(9-11-16)5-4-12-20-13-17(20)15-6-2-1-3-7-15/h1-3,6-11,17H,4-5,12-13H2,(H2,19,21) |
InChI 键 |
CVIWDRLFWMZSRR-UHFFFAOYSA-N |
规范 SMILES |
C1C(N1CCCC2=CC=C(C=C2)C(=O)N)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-Phenyl-2,3-dihydro-1H-indeno[1,2-b]azet-1-yl)acetamide](/img/structure/B11844522.png)
![4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11844527.png)
![5-Bromo-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B11844539.png)

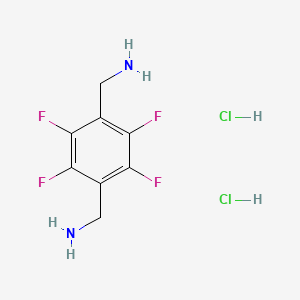



![1-[(4-Fluorophenyl)methyl]-2,3-dihydro-2-(methylamino)quinazolin-4(1H)-one](/img/structure/B11844557.png)
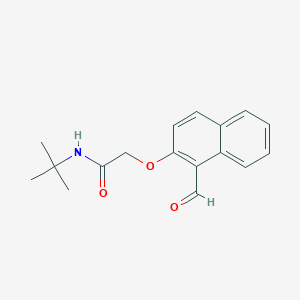
![3-Anilino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11844565.png)
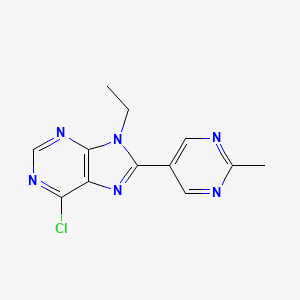
![Ethanone, 1-[3,6-bis(1,1-dimethylethyl)-1-naphthalenyl]-](/img/structure/B11844572.png)
